molecular formula C12H9FN4 B3080249 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-16-8

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B3080249
CAS RN: 1082594-16-8
M. Wt: 228.22 g/mol
InChI Key: FXZIVKXTTNAMIG-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 2230799-32-1 . It has a molecular weight of 305.18 . The compound is a dihydrochloride and is typically stored at room temperature . It is usually available in powder form .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several rings and functional groups. The InChI code for this compound is 1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9 (10)12-16-15-11-6-5-8 (14)7-17 (11)12;;/h1-4,8H,5-7,14H2;2*1H . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a dihydrochloride and is typically stored at room temperature . It is usually available in powder form .

Scientific Research Applications

Anticancer Activity

Compounds with the triazolopyridine ring, such as “3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, have been found to exhibit anticancer properties . The specific mechanisms of action and potential targets are still under investigation.

Antimicrobial Activity

Triazolopyridine derivatives have shown promising antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

These compounds have also been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.

Antioxidant Activity

Triazolopyridine derivatives have demonstrated antioxidant properties . Antioxidants are crucial in protecting the body’s cells from damage caused by harmful molecules known as free radicals.

Antiviral Activity

Some triazolopyridine derivatives have shown antiviral properties . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

Triazolopyridine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Enzyme inhibitors have a wide range of applications in the treatment of diseases.

Antitubercular Agents

Triazolopyridine derivatives have shown potential as antitubercular agents . Tuberculosis remains a major global health problem, and the development of new antitubercular drugs is of great importance.

Neuroprotective Activity

Compounds with the triazolopyridine ring have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZIVKXTTNAMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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